molecular formula C16H10ClN3O4 B2948376 N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1024255-49-9

N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2948376
CAS No.: 1024255-49-9
M. Wt: 343.72
InChI Key: HXQHWZTYFJDPJA-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: is a synthetic organic compound that features a complex structure with both indole and nitrophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Nitration and Chlorination: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using thionyl chloride or phosphorus pentachloride.

    Amide Bond Formation: The final step involves coupling the indole derivative with the nitrated and chlorinated phenyl compound using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using hydrogenation over a palladium catalyst or using reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation (Pd/C), tin(II) chloride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting cancer or infectious diseases.

    Materials Science: Use in the development of organic semiconductors or as a building block for more complex organic materials.

    Biological Studies: Investigation of its biological activity and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The indole moiety could facilitate binding to biological targets, while the nitrophenyl group might enhance its reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: can be compared with other indole derivatives such as:

Uniqueness

  • The presence of both chloro and nitro groups on the phenyl ring makes this compound unique, potentially enhancing its reactivity and binding affinity in biological systems compared to similar compounds with only one of these substituents.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4/c17-12-6-5-9(7-14(12)20(23)24)19-16(22)15(21)11-8-18-13-4-2-1-3-10(11)13/h1-8,18H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQHWZTYFJDPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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